molecular formula C11H19ClN2O2 B13620513 rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride

rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride

Cat. No.: B13620513
M. Wt: 246.73 g/mol
InChI Key: QQJQGSUKXPABNZ-PUBMXKGKSA-N
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Description

rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a hexahydro-furo-pyrrole ring system. It is often used in research settings due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the furo-pyrrole ring system and the subsequent attachment of the pyrrolidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carbonyl]pyrrolidine
  • rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride

Uniqueness

rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride is unique due to its specific ring structure and the presence of the pyrrolidine moiety. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

[(3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C11H18N2O2.ClH/c14-11(13-4-1-2-5-13)9-7-10-8(12-9)3-6-15-10;/h8-10,12H,1-7H2;1H/t8-,9-,10-;/m0./s1

InChI Key

QQJQGSUKXPABNZ-PUBMXKGKSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2C[C@H]3[C@@H](N2)CCO3.Cl

Canonical SMILES

C1CCN(C1)C(=O)C2CC3C(N2)CCO3.Cl

Origin of Product

United States

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